1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 209.72 g/mol. This compound is classified as an organic amine, specifically a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. The compound exists as a hydrochloride salt, enhancing its solubility in water and making it suitable for various applications in scientific research and chemical synthesis.
The synthesis of 1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine hydrochloride typically involves several methods, primarily focusing on reductive amination techniques. One common synthetic route is the catalytic hydrogenation of naphthalene derivatives, particularly 1-naphthylamine.
The industrial production often utilizes optimized catalytic systems to ensure high yield and purity of the final product.
The molecular structure of 1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine hydrochloride features a partially saturated naphthalene ring system attached to an ethanamine group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 209.72 g/mol |
| IUPAC Name | 1-(7,8-dihydronaphthalen-1-yl)ethanamine; hydrochloride |
| InChI | InChI=1S/C12H15N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2,4-6,8-9H,3,7,13H2,1H3;1H |
| InChI Key | ZEUSAQNBTBAQMZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC2=C1CCC=C2)N.Cl |
1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride can participate in various chemical reactions:
Common reagents and conditions include:
These reactions yield various substituted derivatives that can be utilized in further chemical applications.
The mechanism of action for 1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine hydrochloride is context-dependent but generally involves interactions with specific molecular targets such as receptors and enzymes. The compound may modulate activity within cellular pathways through binding interactions. Further research is necessary to elucidate its precise biological effects and pathways involved.
The physical properties of 1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine hydrochloride include:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in water |
Chemical properties include reactivity patterns such as oxidation states and potential for substitution reactions due to the presence of an amine group. The compound's structure allows for diverse chemical modifications.
1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride has several significant applications:
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 486-71-5
CAS No.: 53861-34-0